

# Application Notes and Protocols: Investigating HBV Polymerase Y63 Function using CRISPR/Cas9

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## Compound of Interest

Compound Name: HBV Seq1 aa:63-71

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## Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV polymerase (Pol), a multifunctional enzyme, is central to the viral replication cycle. A critical residue within the terminal protein domain of the polymerase, Tyrosine 63 (Y63), serves as the protein primer for the initiation of reverse transcription, a pivotal step in the synthesis of the viral DNA genome.<sup>[1][2][3][4]</sup> Understanding the precise function of Y63 is paramount for the development of novel antiviral therapies.

The advent of CRISPR/Cas9 technology provides a powerful tool for precise genome editing, offering the potential to introduce specific mutations to study the function of viral proteins in their native context.<sup>[5][6][7]</sup> This application note details a proposed methodology for utilizing CRISPR/Cas9 to introduce a mutation at the Y63 codon of the HBV polymerase gene to elucidate its role in viral replication. While existing research has extensively used CRISPR/Cas9 to disrupt and clear the HBV genome, its application for targeted functional mutagenesis of specific residues is an emerging area.<sup>[8][9][10]</sup> The protocols outlined below are based on established CRISPR/Cas9 techniques for HBV and knowledge from conventional mutagenesis studies of the Y63 residue.

## Principle

The CRISPR/Cas9 system will be employed to introduce a specific mutation at the Y63 codon within the HBV polymerase gene. A guide RNA (gRNA) will be designed to direct the Cas9 nuclease to the target DNA sequence encompassing the Y63 codon. The Cas9-induced double-strand break (DSB) will be repaired by the cell's non-homologous end joining (NHEJ) pathway, which can be leveraged to introduce specific mutations through the co-delivery of a repair template via homology-directed repair (HDR). Alternatively, CRISPR base editors, which can induce specific nucleotide changes without creating a DSB, offer a more precise method for introducing a specific mutation at the Y63 locus.<sup>[11]</sup> By comparing the replication competency of the wild-type (WT) HBV with the Y63 mutant, the functional significance of this residue can be quantitatively assessed.

## Expected Outcomes and Data Presentation

Mutation of the Y63 residue in the HBV polymerase is expected to severely impair or completely abolish viral DNA synthesis.<sup>[1]</sup> The anticipated quantitative data from such an experiment is summarized in the tables below.

Table 1: Effect of Y63 Mutation on HBV Replication Markers in Cell Culture

Target Group	Supernatant HBV DNA (copies/mL)	Intracellular HBV DNA (relative units)	HBeAg Levels (relative units)	HBsAg Levels (relative units)
Wild-Type HBV	1.0 x 10 <sup>8</sup>	100	100	100
Y63 Mutant HBV	< 1.0 x 10 <sup>3</sup> (Below detection limit)	< 1	~100	~100
Mock Control	Not Detected	0	0	0

Table 2: Analysis of Intracellular HBV Nucleic Acids

Target Group	pgRNA Levels (relative units)	Encapsidated pgRNA (relative units)	Southern Blot (Replicative Intermediates)
Wild-Type HBV	100	100	Detected
Y63 Mutant HBV	~100	Significantly Reduced	Not Detected
Mock Control	0	0	Not Detected

## Experimental Protocols

### Design of gRNA and Donor Template for Y63 Mutation

Objective: To design a specific gRNA to target the Y63 codon in the HBV polymerase gene and a single-stranded oligodeoxynucleotide (ssODN) donor template to introduce a Tyrosine to Alanine (Y63A) mutation.

Protocol:

- Identify the DNA sequence of the HBV polymerase gene corresponding to the Y63 codon (e.g., TAT).
- Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences targeting the Y63 codon or its immediate vicinity. Select a gRNA with a high on-target score and low off-target score. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Design a ~100-200 nucleotide ssODN donor template. The template should contain the desired mutation (e.g., TAT to GCT for Y63A) and have homology arms of 40-90 nucleotides flanking the mutation site. Introduce silent mutations in the PAM sequence on the donor template to prevent re-cleavage by Cas9 after successful editing.
- Synthesize the gRNA and ssODN.

### Cell Culture and Transfection

Objective: To deliver the CRISPR/Cas9 components and the HBV genome into a hepatoma cell line.

**Materials:**

- HepG2 or Huh7 cells
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Plasmid encoding wild-type HBV (1.3x overlenght genome)
- Plasmid encoding SpCas9 and the designed gRNA
- Synthesized ssODN donor template
- Lipofectamine 3000 or similar transfection reagent

**Protocol:**

- Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- On the day of transfection, prepare the following complexes in Opti-MEM:
  - Complex A: Dilute the HBV plasmid, Cas9-gRNA plasmid, and ssODN donor template.
  - Complex B: Dilute the transfection reagent.
- Combine Complex A and Complex B, incubate at room temperature for 15-20 minutes.
- Add the transfection complex dropwise to the cells.
- Incubate the cells at 37°C in a CO2 incubator. Change the medium after 24 hours.

## Analysis of HBV Replication

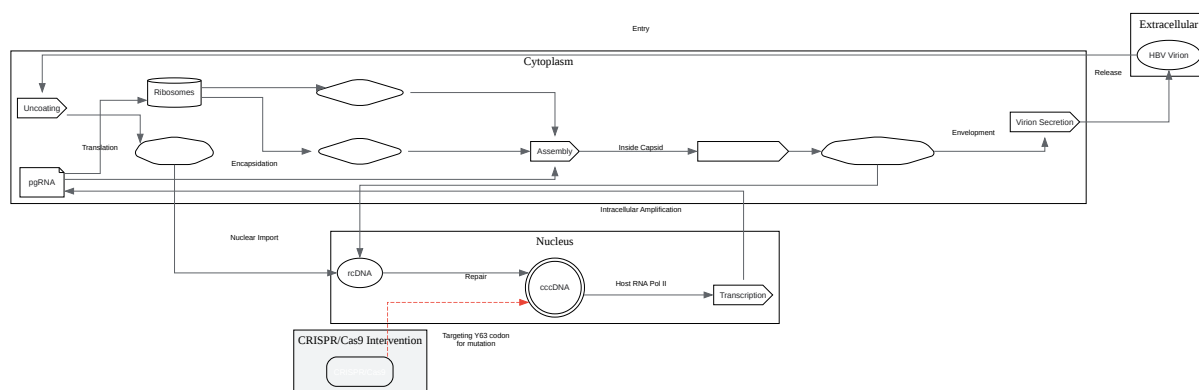
Objective: To quantify the effect of the Y63A mutation on HBV replication.

**Protocol:**

- Supernatant HBV DNA Quantification:

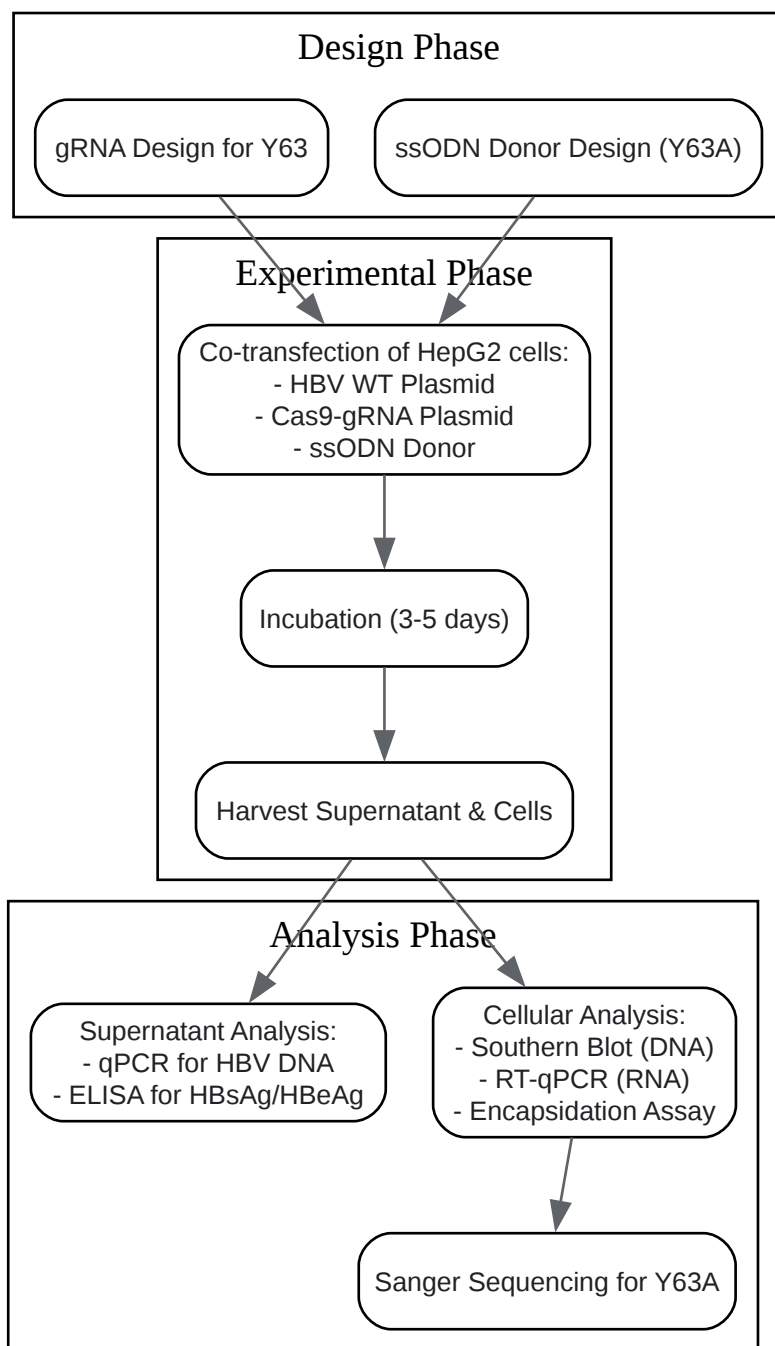
- Collect the cell culture supernatant at 3-5 days post-transfection.
- Isolate viral DNA from the supernatant using a viral DNA extraction kit.
- Quantify HBV DNA levels by qPCR using primers and a probe specific for the HBV genome.
- Intracellular HBV DNA and RNA Analysis:
  - Harvest the cells at 3-5 days post-transfection.
  - Lyse the cells and isolate total intracellular DNA and RNA.
  - For DNA analysis, perform Southern blotting to visualize HBV replicative intermediates.
  - For RNA analysis, perform RT-qPCR to quantify HBV pgRNA levels.
- Analysis of pgRNA Encapsidation:
  - Isolate intracellular HBV core particles by sucrose density gradient centrifugation.
  - Extract RNA from the core particles.
  - Quantify encapsidated pgRNA by RT-qPCR.
- Quantification of Viral Antigens:
  - Collect cell culture supernatant.
  - Measure the levels of secreted HBsAg and HBeAg using commercial ELISA kits.
- Verification of Y63A Mutation:
  - Extract total DNA from the transfected cells.
  - PCR amplify the region of the polymerase gene containing the Y63 codon.
  - Perform Sanger sequencing to confirm the presence of the Y63A mutation.

## Visualizations



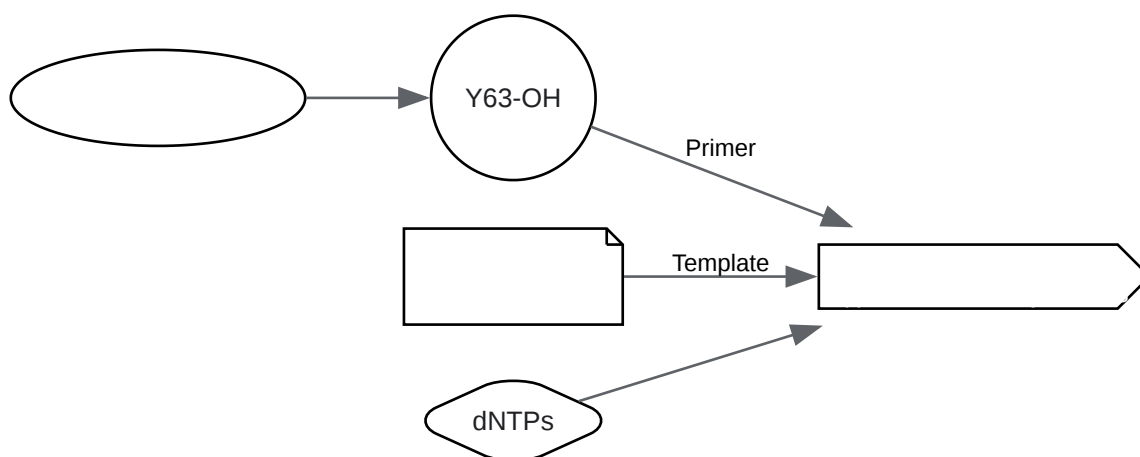
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Caption: HBV lifecycle and the point of CRISPR/Cas9 intervention.



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Caption: Experimental workflow for studying HBV Y63 function.



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Caption: Role of Y63 in priming HBV DNA synthesis.

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